molecular formula C7H7BrN2 B1333855 2-Bromo-benzamidine CAS No. 92622-81-6

2-Bromo-benzamidine

Cat. No. B1333855
CAS RN: 92622-81-6
M. Wt: 199.05 g/mol
InChI Key: PIHUJDNZNWCAMK-UHFFFAOYSA-N
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Description

2-Bromo-benzamidine (2-BBA) is an organic compound with the chemical formula C7H7BrN2. It is a white solid that is soluble in polar solvents. 2-BBA is used in various scientific applications such as synthesis, chemical reactions, and biochemical and physiological research.

Scientific Research Applications

Cyclocondensation Reactions

2-Bromo-benzamidine is involved in cyclocondensation reactions with 2-bromo- and 2-iodobenzaldehydes, catalyzed by CuI/L-proline systems. This process leads to the formation of quinazolines and 2-arylquinazolines, essential in the synthesis of various heterocyclic compounds (Vypolzov et al., 2011).

Synthesis of Quinazolines

Another application involves the synthesis of quinazolines in water from o-bromobenzylbromides and benzamidines. This Cu(2)O-catalyzed reaction in water presents a straightforward method to obtain substituted quinazolines, a significant step in organic synthesis and pharmaceutical research (Malakar et al., 2012).

Antifungal Activity

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, synthesized using this compound, exhibit antifungal activity. These compounds have been tested against various fungi, showing significant inhibitory effects, which is crucial for developing new antifungal agents (Ienascu et al., 2018).

Proteolytic Inhibition in Biochemical Analysis

Benzamidine, related to this compound, is used as a proteolytic inhibitor in biochemical analyses, such as the radioimmunoassay of glucagon in plasma. This application is vital in clinical research and diagnostics (Ensinck et al., 1972).

Structural Analysis in Organic Chemistry

This compound derivatives are used in structural analysis and theoretical studies in organic chemistry. For instance, the analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide helps understand the molecular structures and interactions crucial in medicinal chemistry (Polo et al., 2019).

Future Directions

The development of novel catalytic methods for nucleophilic substitutions has evolved into a flourishing and reviving area of research . This includes the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

properties

IUPAC Name

2-bromobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHUJDNZNWCAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394524
Record name 2-Bromo-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92622-81-6
Record name 2-Bromo-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of 2-bromobenzimidamide in the synthesis of 4-aminoquinazolines?

A1: 2-bromobenzimidamide serves as a crucial starting material in the copper-catalyzed synthesis of 4-aminoquinazolines described in the research []. The reaction proceeds through a one-pot, multi-step process:

    Q2: What are the advantages of this synthetic approach using 2-bromobenzimidamide compared to other methods?

    A2: This copper-catalyzed method using 2-bromobenzimidamide offers several advantages for synthesizing 4-aminoquinazolines:

    • High Efficiency: The reaction proceeds with good to excellent yields (50-90%) [], making it an efficient method for synthesizing a variety of 4-aminoquinazoline derivatives.

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